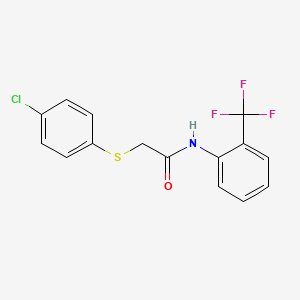

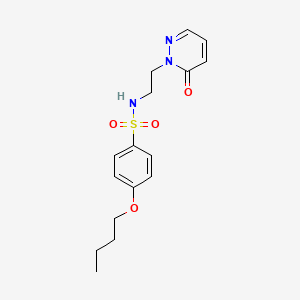

![molecular formula C8H14ClNO B2440551 [(1S,2R,4S,5S,6S)-8-Oxatricyclo[3.2.1.02,4]octan-6-yl]methanamine;hydrochloride CAS No. 2253639-35-7](/img/structure/B2440551.png)

[(1S,2R,4S,5S,6S)-8-Oxatricyclo[3.2.1.02,4]octan-6-yl]methanamine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[(1S,2R,4S,5S,6S)-8-Oxatricyclo[3.2.1.02,4]octan-6-yl]methanamine;hydrochloride, also known as OTM, is a chemical compound that has been widely studied for its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity Studies

- The compound has been involved in studies focusing on its synthesis and reactivity. For instance, Ranise et al. (1990) explored the synthesis and reactivity of similar compounds, including their bromination and reaction with hydroxylamine hydrochloride, sodium hydroxide, and piperidine, leading to various N-substituted derivatives (Ranise et al., 1990).

Chemical Transformations and Synthesis

- Molchanov et al. (2009) investigated the reactions of substituted 8-oxatricyclo[3.2.1.02,4]octan-6-ones with methylmagnesium bromide and lithium aluminum hydride, converting them into corresponding alcohols. This research contributes to understanding the chemical transformations of similar compounds (Molchanov et al., 2009).

Photoreactivity and Photochemistry

- The photoreactivity of related compounds has been a topic of study. Mori et al. (1988) examined the photorearrangement of 5-alkyl-1-hydroxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-ones, contributing to the understanding of synthetic photochemistry in compounds with similar structures (Mori et al., 1988).

Stereoselective Synthesis

- The compound's structural analogs have been used in the stereoselective synthesis of various sugar derivatives. Nativi et al. (1989) reported the highly stereoselective total synthesis of 3-amino-3-deoxy-D-altrose and derivatives using related compounds (Nativi et al., 1989).

NMR Studies

- NMR studies, such as those by Marfisi et al. (1981), have been conducted on 3,8‐dioxatricyclo‐[3.2.1.02,4]octane derivatives to understand their molecular structure and properties (Marfisi et al., 1981).

Use in Chiral Synthesis

- Jain et al. (1992) utilized similar compounds in chiral synthesis, specifically in the synthesis of conformationally constrained piperazinones, highlighting the compound's utility in stereoselective chemical synthesis (Jain et al., 1992).

Conformationally Constrained Histamine Receptor Ligands

- Bodensteiner et al. (2013) synthesized and investigated tetrahydrofuran-based compounds with a bicyclic core, similar to the queried compound, as conformationally constrained histamine receptor ligands (Bodensteiner et al., 2013).

Drug Deposition Studies

- Issa et al. (2006) explored the synthesis and radiolabelling of ipratropium and tiotropium, compounds structurally similar to the queried compound, for use as PET ligands in studying inhaled drug deposition (Issa et al., 2006).

Pharmacological Analyses

- Waikar et al. (1993) conducted pharmacological analyses of related compounds at the 5-hydroxytryptamine4 receptor, which could provide insights into the potential pharmacological applications of the queried compound (Waikar et al., 1993).

Eigenschaften

IUPAC Name |

[(1S,2R,4S,5S,6S)-8-oxatricyclo[3.2.1.02,4]octan-6-yl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO.ClH/c9-3-4-1-7-5-2-6(5)8(4)10-7;/h4-8H,1-3,9H2;1H/t4-,5+,6-,7-,8+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUSPUUXUNFLON-VGXOUZMMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C3CC3C1O2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]2[C@H]3C[C@H]3[C@H]1O2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[2-(4-methylpiperidin-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B2440468.png)

![N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2440470.png)

![Ethyl 5-(4-isopropoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2440475.png)

![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-(phenylthio)propan-1-one](/img/structure/B2440477.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B2440478.png)

![N-(2-(dimethylamino)ethyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2440479.png)

![(1-(Methylsulfonyl)piperidin-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2440489.png)